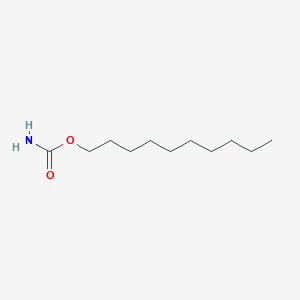
2,3-Dibromo-2-methylbutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-2-methylbutanedioic acid is an organic compound with the molecular formula C5H8Br2O4 It is a derivative of butanedioic acid, where two bromine atoms and one methyl group are substituted at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-2-methylbutanedioic acid typically involves the bromination of 2-methylbutanedioic acid. The reaction is carried out by adding bromine to a solution of 2-methylbutanedioic acid in an appropriate solvent, such as chloroform, under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where bromine atoms are added to the double bond of the 2-methylbutanedioic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-2-methylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dibromo derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups, such as hydroxyl or amino groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo derivatives with higher oxidation states, while reduction can produce hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-2-methylbutanedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into various compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-2-methylbutanedioic acid involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dibromo-2-methylbutane: A similar compound with a different functional group, used in organic synthesis.
2,3-Dibromobutane: Another brominated compound with similar reactivity but different structural properties.
Uniqueness
2,3-Dibromo-2-methylbutanedioic acid is unique due to its specific substitution pattern and the presence of both bromine and carboxyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
19371-95-0 |
|---|---|
Molekularformel |
C5H6Br2O4 |
Molekulargewicht |
289.91 g/mol |
IUPAC-Name |
2,3-dibromo-2-methylbutanedioic acid |
InChI |
InChI=1S/C5H6Br2O4/c1-5(7,4(10)11)2(6)3(8)9/h2H,1H3,(H,8,9)(H,10,11) |
InChI-Schlüssel |
FSWZFIMNUMKNEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(=O)O)Br)(C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


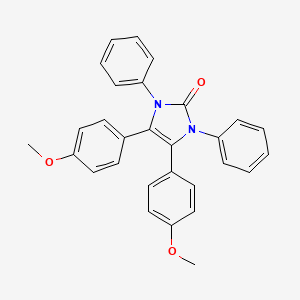
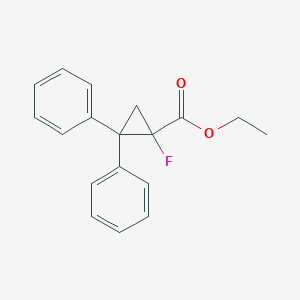
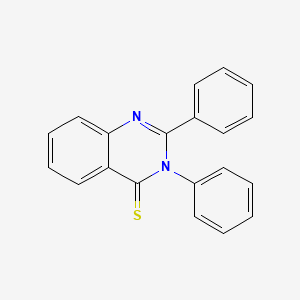
![2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide](/img/structure/B14005399.png)
![2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenol](/img/structure/B14005407.png)

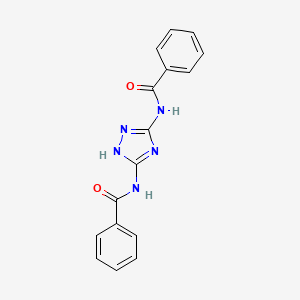
![2-[(2-Octylsulfanyl-1,3-benzothiazol-6-yl)iminomethyl]phenol](/img/structure/B14005420.png)
![[2-(1-Cyano-2-oxopropyl)pyridin-3-yl] acetate](/img/structure/B14005432.png)
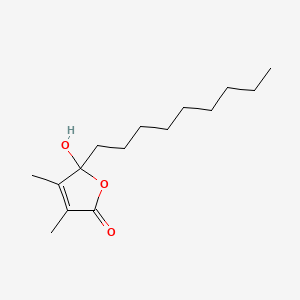
![2-bromo-N-[3-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]phenyl]acetamide](/img/structure/B14005453.png)
![N-Methyl-1-[2-(methylcarbamoylamino)ethylsulfanyl]formamide](/img/structure/B14005457.png)
